molecular formula C14H17NO3 B030199 Methyl 1-benzyl-4-oxopiperidine-3-carboxylate CAS No. 57611-47-9

Methyl 1-benzyl-4-oxopiperidine-3-carboxylate

Cat. No. B030199
CAS RN: 57611-47-9
M. Wt: 247.29 g/mol
InChI Key: PHTILULPLFUXPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, involves multiple steps starting from readily available reagents. An efficient approach includes S_N2 substitution, borohydride reduction, oxidation, and acylation processes, achieving a total yield of up to 80.2% (Chen Xin-zhi, 2011). This method is noted for its simplicity, suitability for industrial scale-up, and the easy obtainability of raw materials.

Molecular Structure Analysis

Structural studies on similar compounds, such as methyl 2,6-diphenyl-N-methyl-4-oxopiperidine-3,5-dicarboxylate, have demonstrated the presence of keto-enol tautomerism and configurational isomerism. The stereochemistry of enolic forms has been determined through NMR data, highlighting the compound's conformational diversity (M. J. Fernández et al., 1993).

Chemical Reactions and Properties

Chemical reactions involving methyl 1-benzyl-4-oxopiperidine-3-carboxylate derivatives include Michael reactions and further transformations, leading to the formation of 6- and 6,8-substituted derivatives. These reactions have been studied for their stereochemical aspects, providing insight into the reactivity and potential applications of these compounds (G. F. Vafina et al., 2003).

Physical Properties Analysis

The crystal structure and physical properties of related compounds, such as tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, have been elucidated, revealing intermolecular hydrogen bonding and the formation of a porous three-dimensional network. This highlights the compound's potential for forming stable crystalline structures useful in various chemical applications (Juxian Wang et al., 2008).

Chemical Properties Analysis

The enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate, leading to chiral derivatives such as methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate, showcases the compound's versatility in synthesizing biologically active compounds. This process utilizes phase-transfer catalysts, demonstrating moderate enantioselectivity under mild conditions (Yaomin Wang et al., 2018).

Scientific Research Applications

    • Application : Methyl 1-benzyl-4-oxopiperidine-3-carboxylate is a chemical compound used in scientific research. It has diverse applications, including drug discovery and synthesis.
    • Results or Outcomes : The results or outcomes would also depend on the specific research context. In drug discovery and synthesis, the compound could potentially lead to the development of new therapeutic agents.
    • Application : Methyl 4-oxo-3-piperidinecarboxylate hydrochloride has been used as a starting reagent in the synthesis of nakadomarin A, tert-butyl, picolyl and fluorinated analogs of capromorelin .
    • Results or Outcomes : The synthesis of these compounds could potentially lead to the development of new drugs or therapeutic agents .
    • Application : This compound has been used as a starting reagent in the synthesis of nakadomarin A, tert-butyl, picolyl, and fluorinated analogs of capromorelin .
    • Results or Outcomes : The synthesis of these compounds could potentially lead to the development of new drugs or therapeutic agents .
    • Application : Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride was used in the synthesis of chromeno[3,4-c]pyridin-5-ones. It was used as a building block for the syntheses of receptor agonists and antagonists .
    • Results or Outcomes : The synthesis of these compounds could potentially lead to the development of new drugs or therapeutic agents .
    • Application : Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride is used as a reagent in various organic synthesis processes .
    • Results or Outcomes : The results or outcomes would also depend on the specific research context. In organic synthesis, the compound could potentially lead to the development of new organic compounds .
    • Application : Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride has been used as a starting reagent in the synthesis of various medicinal compounds .
    • Results or Outcomes : The synthesis of these compounds could potentially lead to the development of new drugs or therapeutic agents .

Safety And Hazards

When handling MBOPC, it is recommended to avoid breathing dust and contact with skin and eyes . Protective clothing, gloves, safety glasses, and a dust respirator should be worn . In case of a fire, self-contained breathing apparatus and full protective gear should be worn, as thermal decomposition can lead to the release of irritating gases and vapors .

properties

IUPAC Name

methyl 1-benzyl-4-oxopiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-18-14(17)12-10-15(8-7-13(12)16)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTILULPLFUXPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276037
Record name Methyl 1-benzyl-4-oxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-benzyl-4-oxopiperidine-3-carboxylate

CAS RN

57611-47-9
Record name Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057611479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 1-benzyl-4-oxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 1-BENZYL-4-OXO-3-PIPERIDINECARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3J5GO5I1T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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